REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:9]([O:11][CH3:12])=[O:10].[Br:13]Br>C(Cl)(Cl)(Cl)Cl>[Br:13][CH:8]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]([C:9]([O:11][CH3:12])=[O:10])[C:2]1=[O:1]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
O=C1C(CCCCC1)C(=O)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under nitrogen at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
ADDITION
|
Details
|
After 4 days the solution was poured into a separatory funnel
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
containing water (1 L)
|
Type
|
WASH
|
Details
|
The organic was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave (72.4 g, 291 mmole, 99% crude yield)
|
Type
|
CUSTOM
|
Details
|
The material was carried on without further purification
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
BrC1C(C(CCCC1)C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |